molecular formula C11H11NO B14648509 3-Buten-2-one, 3-methyl-4-(phenylimino)- CAS No. 52629-27-3

3-Buten-2-one, 3-methyl-4-(phenylimino)-

Cat. No.: B14648509
CAS No.: 52629-27-3
M. Wt: 173.21 g/mol
InChI Key: UJUBSWWQFSABCN-UHFFFAOYSA-N
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Description

3-Buten-2-one, 3-methyl-4-(phenylimino)- is an organic compound with the molecular formula C11H12O. It is also known by other names such as α-Methylbenzylideneacetone and 3-methyl-4-phenyl-3-buten-2-one . This compound is characterized by its unique structure, which includes a butenone backbone with a phenyl group and a methyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Buten-2-one, 3-methyl-4-(phenylimino)- typically involves the condensation of acetone with benzaldehyde in the presence of a baseThe reaction conditions usually include the use of an aqueous or alcoholic base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature .

Industrial Production Methods

On an industrial scale, the production of 3-Buten-2-one, 3-methyl-4-(phenylimino)- follows similar synthetic routes but may involve more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced separation techniques can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Buten-2-one, 3-methyl-4-(phenylimino)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Buten-2-one, 3-methyl-4-(phenylimino)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Buten-2-one, 3-methyl-4-(phenylimino)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, DNA, and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Buten-2-one, 3-methyl-4-(phenylimino)- is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenyl and methyl groups, along with the butenone backbone, makes it a versatile compound in various applications .

Properties

CAS No.

52629-27-3

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c1-9(10(2)13)8-12-11-6-4-3-5-7-11/h3-7H,1-2H3

InChI Key

UJUBSWWQFSABCN-UHFFFAOYSA-N

Canonical SMILES

CC(=C=NC1=CC=CC=C1)C(=O)C

Origin of Product

United States

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